2-Amino-3-bromobenzonitrile
Overview
Description
2-Amino-3-bromobenzonitrile is an organic compound with the molecular formula C7H5BrN2 It is a derivative of benzonitrile, featuring an amino group at the second position and a bromine atom at the third position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-bromobenzonitrile typically involves the bromination of 2-aminobenzonitrile. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substituted benzonitriles, nitrobenzonitriles, and biaryl compounds are some of the major products formed from these reactions.
Scientific Research Applications
2-Amino-3-bromobenzonitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-bromobenzonitrile largely depends on its chemical reactivity. The amino group can participate in hydrogen bonding and nucleophilic attacks, while the bromine atom can undergo substitution reactions. These properties make it a versatile intermediate in various chemical transformations.
Comparison with Similar Compounds
- 2-Amino-5-bromobenzonitrile
- 2-Amino-3,5-dibromobenzonitrile
- 2-Amino-4-chlorobenzonitrile
Comparison: 2-Amino-3-bromobenzonitrile is unique due to the specific positioning of the amino and bromine groups, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it offers distinct advantages in selective synthesis and functionalization of complex molecules.
Properties
IUPAC Name |
2-amino-3-bromobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-3-1-2-5(4-9)7(6)10/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIWACSVMFUEBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404303 | |
Record name | 2-amino-3-bromobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114344-60-4 | |
Record name | 2-amino-3-bromobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-3-bromobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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